Kuwanon O
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Overview
Description
Kuwanon O is a natural phenolic compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels–Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon O can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . The synthesis of this compound is challenging due to its complex structure, and researchers have developed various methods to optimize the yield and purity of the compound.
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes several steps, such as grinding the roots, solvent extraction, and purification using chromatographic techniques . The yield of this compound from natural sources is relatively low, which makes the industrial production process time-consuming and costly.
Chemical Reactions Analysis
Types of Reactions
Kuwanon O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require the presence of a catalyst and specific reaction conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Kuwanon O has a wide range of scientific research applications due to its unique structure and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of Kuwanon O involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . This compound also targets enzymes like cyclooxygenase-2 (COX-2), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
. These compounds share similar structural features but differ in their biological activities and mechanisms of action. For example:
Kuwanon C: Demonstrates potent anti-tumor effects by targeting mitochondria and endoplasmic reticulum membranes.
Kuwanon G and H:
Kuwanon O stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-cancer properties, making it a valuable compound for scientific research and pharmaceutical development.
Biological Activity
Kuwanon O is a prenylated flavonoid predominantly found in the Moraceae family, particularly in Morus alba (white mulberry). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique flavonoid structure, which includes multiple isoprenyl groups. The presence of these groups is believed to enhance its bioactivity through various mechanisms, including modulation of cellular signaling pathways.
1. Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells) and microglia (BV2 cells) by blocking the NF-κB signaling pathway .
Table 1: Effects of this compound on Inflammatory Markers
Cell Type | Treatment | IL-6 Production | TNF-α Production | iNOS Expression |
---|---|---|---|---|
RAW264.7 | This compound | Decreased | Decreased | Decreased |
BV2 | This compound | Decreased | Decreased | Decreased |
2. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been shown to induce heme oxygenase-1 (HO-1) expression, which plays a critical role in cellular defense against oxidative stress .
Case Study: Neuroprotection in HT22 Cells
In a study involving HT22 hippocampal cells, this compound exhibited protective effects against glutamate-induced cytotoxicity by reducing reactive oxygen species (ROS) levels and enhancing cell viability .
3. Antitumor Activity
This compound has also been investigated for its potential antitumor effects. Studies reveal that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, this compound was found to significantly reduce the viability of HeLa cervical cancer cells and induce cell cycle arrest .
Table 2: Antitumor Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
HeLa | 25 | Yes | Yes |
MDA-MB-231 | 30 | Yes | Yes |
T47D | 35 | Yes | Yes |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of NF-κB Pathway : By inhibiting this pathway, this compound reduces the expression of various inflammatory mediators.
- Induction of HO-1 : This enzyme plays a crucial role in protecting cells from oxidative stress.
- Modulation of Apoptotic Pathways : this compound influences key apoptotic markers, leading to increased apoptosis in cancer cells.
Properties
Molecular Formula |
C40H38O11 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(2S)-2-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C40H38O11/c1-18(2)4-6-23-28(43)10-9-25(38(23)48)40(50)35-26(22-7-5-20(41)14-30(22)45)12-19(3)13-27(35)36-29(44)11-8-24(39(36)49)33-17-32(47)37-31(46)15-21(42)16-34(37)51-33/h4-5,7-11,13-16,26-27,33,35,41-46,48-49H,6,12,17H2,1-3H3/t26-,27-,33-,35-/m0/s1 |
InChI Key |
YIHMXHFAOIEYBW-BHNQILPDSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origin of Product |
United States |
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